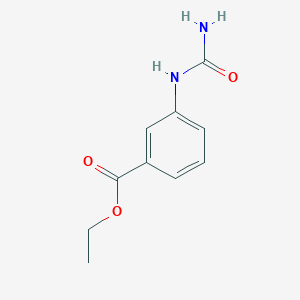

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

説明

科学的研究の応用

Enantioselective Synthesis and Material Development

- Enantioselective Synthesis : A notable application is in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis features an iodolactamization step crucial for yielding a highly functionalized intermediate (Campbell et al., 2009).

Heterocyclic Chemistry and Drug Design

- Heterocyclic Chemistry : The compound also finds its application in the synthesis of novel classes of cyclic dipeptidyl ureas and pseudopeptidic triazines. These synthesized compounds introduce new perspectives in drug design and material science, especially in the creation of molecules with potential therapeutic applications (Sañudo et al., 2006).

Polymer Science

- Polymer Science : In the realm of polymer science, the synthesis and ring-opening polymerization of functional cyclic esters, including derivatives of cyclohexanone, have been explored. Such research highlights the versatility of this compound in designing hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).

Organic Chemistry and Catalysis

- Organic Chemistry : The molecule serves as a precursor in various synthetic pathways, including the hydrodeoxygenation of lignin model compounds, indicating its potential in biofuel production and the development of sustainable chemical processes (Deutsch & Shanks, 2012).

Safety And Hazards

When handling Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)